3,4,5-Trichloro-6-phenylpyridazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trichloro-6-phenylpyridazine typically involves the chlorination of 6-phenylpyridazine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-phenylpyridazine} + 3 \text{SOCl}_2 \rightarrow \text{this compound} + 3 \text{SO}_2 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trichloro-6-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form less chlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 3,4,5-trimethoxy-6-phenylpyridazine can be formed.
Oxidation Products: Oxidized derivatives such as this compound oxides.
Reduction Products: Reduced derivatives with fewer chlorine atoms.
Scientific Research Applications
3,4,5-Trichloro-6-phenylpyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
3-Chloro-6-phenylpyridazine: This compound is structurally similar but has only one chlorine atom, resulting in different reactivity and applications.
3,4,6-Trichloropyridazine: Another similar compound with three chlorine atoms but lacking the phenyl group, leading to distinct chemical properties and uses.
Uniqueness: 3,4,5-Trichloro-6-phenylpyridazine is unique due to the specific positioning of its chlorine atoms and the presence of a phenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4,5-trichloro-6-phenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-8(12)10(13)15-14-9(7)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPVWXGCEPJZRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423362 | |
Record name | 3,4,5-trichloro-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51448-00-1 | |
Record name | 3,4,5-trichloro-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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